SB 399885 Hydrochloride

Overview

Description

SB 399885 Hydrochloride is a potent, selective, and orally active 5-HT6 receptor antagonist . It has a molecular weight of 446.35 (free base basis) . It is known for its good solubility (to 100 mM in water or DMSO), oral availability, and ability to penetrate the blood-brain barrier . It shows nootropic, antidepressant, and anxiolytic effects comparable to well-described drugs such as diazepam .

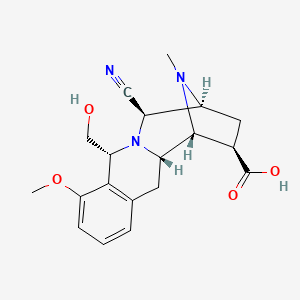

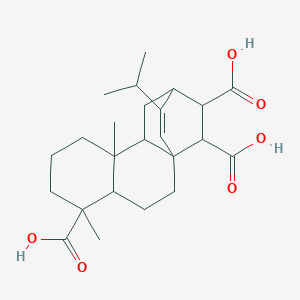

Molecular Structure Analysis

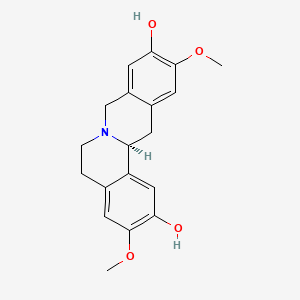

The empirical formula of SB 399885 Hydrochloride is C18H21Cl2N3O4S . The InChI key is RNKCEBCFUSXSQE-UHFFFAOYSA-N .Chemical Reactions Analysis

SB 399885 Hydrochloride is known to inhibit 5-HT-induced cAMP accumulation in HeLa cells expressing recombinant human 5-HT6 receptors .Physical And Chemical Properties Analysis

SB 399885 Hydrochloride is a solid substance that is white to beige in color . It is soluble in water to 100 mM and in DMSO to 100 mM . It has a molecular weight of 482.81 .Scientific Research Applications

Neuropharmacology: Cognitive Enhancement

SB 399885 Hydrochloride: is a high-affinity 5-HT₆ receptor antagonist with a pKi value of 9.0, indicating its strong binding capacity . It has been shown to have cognitive-enhancing properties, particularly in aged rat models using water maze and novel object recognition tests . This suggests its potential application in improving cognitive functions such as memory and learning.

Psychiatric Disorder Treatment: Schizophrenia and Alzheimer’s Disease

Due to its nootropic, antidepressant, and anxiolytic effects, SB 399885 Hydrochloride has been proposed as a novel treatment for schizophrenia and Alzheimer’s disease . Its ability to cross the blood-brain barrier and its oral availability make it a promising candidate for therapeutic development in these areas.

Selectivity and Safety Profile

SB 399885 Hydrochloride: exhibits over 200-fold selectivity for 5-HT₆ receptors compared to other receptors, ion channels, and enzymes . This high selectivity is crucial for minimizing off-target effects and enhancing the safety profile of the compound when used in therapeutic applications.

Solubility and Administration

The compound has good solubility, up to 100 mM in water or DMSO, which is beneficial for both in vitro studies and in vivo applications . Its solubility facilitates various modes of administration, including oral, which is essential for patient compliance in clinical settings.

Research on Neurogenesis

While SB 399885 Hydrochloride has been shown to potentiate NCAM PSA immunolabeling of dentate granule cells in the hippocampal formation of mature rats, it does not necessarily increase neurogenesis . This distinction is important for understanding the specific neural processes the compound affects.

Comparative Studies with Other Drugs

SB 399885 Hydrochloride: has been compared to well-described drugs like diazepam, showcasing its potential as a more targeted and possibly safer alternative due to its selectivity and cognitive-enhancing effects .

Mechanism of Action

Target of Action

SB 399885 Hydrochloride is a potent, selective, and orally active antagonist of the 5-HT6 receptor . The 5-HT6 receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-Hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) that is coupled to Gs and stimulates adenylate cyclase .

Mode of Action

SB 399885 Hydrochloride interacts with the 5-HT6 receptor as an antagonist, meaning it binds to the receptor and blocks its activation by serotonin . This inhibition of 5-HT6 receptors can lead to various downstream effects, depending on the physiological context .

Biochemical Pathways

The 5-HT6 receptor is known to be involved in several neurological and psychological processes, including mood, anxiety, and cognition . By blocking this receptor, SB 399885 Hydrochloride can influence these processes.

Pharmacokinetics

SB 399885 Hydrochloride is orally active and can penetrate the blood-brain barrier This means it can be taken by mouth and can reach the brain to exert its effects

Result of Action

SB 399885 Hydrochloride has been shown to have nootropic (cognitive-enhancing) effects in animal studies . It has also been found to have antidepressant and anxiolytic (anti-anxiety) effects comparable to well-known drugs such as diazepam . Therefore, it has been proposed as a potential novel treatment for cognitive disorders such as schizophrenia and Alzheimer’s disease .

properties

IUPAC Name |

N-(3,5-dichloro-2-methoxyphenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21Cl2N3O4S.ClH/c1-26-17-4-3-13(11-16(17)23-7-5-21-6-8-23)28(24,25)22-15-10-12(19)9-14(20)18(15)27-2;/h3-4,9-11,21-22H,5-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNKCEBCFUSXSQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C(=CC(=C2)Cl)Cl)OC)N3CCNCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Cl3N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

SB 399885 Hydrochloride | |

CAS RN |

402713-81-9 | |

| Record name | Benzenesulfonamide, N-(3,5-dichloro-2-methoxyphenyl)-4-methoxy-3-(1-piperazinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402713-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 402713-81-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B1663344.png)

![N-(1-Benzylpiperidin-4-yl)-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-6-carboxamide](/img/structure/B1663354.png)